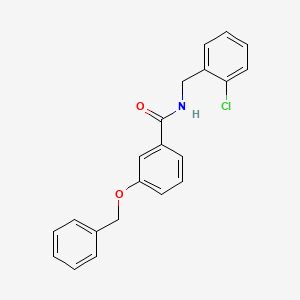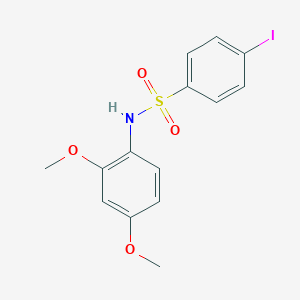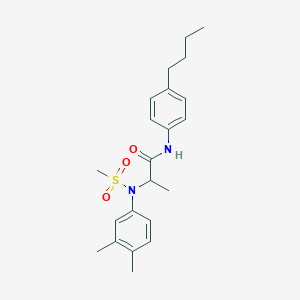![molecular formula C23H19N5O4 B4233547 3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide](/img/structure/B4233547.png)
3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide
描述
3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide, commonly known as 'OXSI-2', is a potent and selective inhibitor of the protein kinase CK1ε. CK1ε is a member of the casein kinase 1 family of serine/threonine protein kinases, which plays a crucial role in regulating various cellular processes, including circadian rhythm, cell division, and DNA repair. OXSI-2 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
OXSI-2 exerts its pharmacological effects by selectively inhibiting the activity of CK1ε. CK1ε plays a crucial role in regulating the activity of several key signaling pathways, including the Wnt/β-catenin pathway, the Hedgehog pathway, and the DNA damage response pathway. By inhibiting CK1ε, OXSI-2 can modulate these pathways and alter cellular processes such as cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
OXSI-2 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, OXSI-2 inhibits cell proliferation and induces apoptosis by altering the activity of key signaling pathways. In neurodegenerative disease models, OXSI-2 improves cognitive function and reduces neuroinflammation by modulating the activity of glial cells. In inflammatory disease models, OXSI-2 reduces the production of pro-inflammatory cytokines and modulates the activity of immune cells.
实验室实验的优点和局限性
OXSI-2 has several advantages as a research tool for studying the role of CK1ε in various cellular processes. It is a potent and selective inhibitor of CK1ε, which allows for specific modulation of CK1ε activity without affecting other kinases. OXSI-2 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, OXSI-2 also has some limitations as a research tool. It has a relatively short half-life, which requires frequent dosing in in vivo studies. In addition, OXSI-2 may have off-target effects on other kinases at higher concentrations.
未来方向
Several future directions for research on OXSI-2 can be identified. First, further studies are needed to elucidate the precise mechanisms of action of OXSI-2 in different cellular processes and disease models. Second, the potential therapeutic applications of OXSI-2 in various diseases need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective CK1ε inhibitors based on the structure of OXSI-2 may lead to the discovery of new therapeutic agents. Fourth, the combination of OXSI-2 with other drugs or therapies may enhance its efficacy and reduce its limitations. Finally, the development of new methods for delivering OXSI-2 to specific tissues or cells may increase its therapeutic potential.
科学研究应用
OXSI-2 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, OXSI-2 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, OXSI-2 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, OXSI-2 has been studied for its potential anti-inflammatory and immunomodulatory effects in various inflammatory diseases.
属性
IUPAC Name |
3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-22(15-8-9-18(19(14-15)28(30)31)27-11-1-2-12-27)25-17-6-3-5-16(13-17)23-26-21-20(32-23)7-4-10-24-21/h3-10,13-14H,1-2,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNLDTHJLDHLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4233464.png)
![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4233470.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)


![dimethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4233507.png)
![N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4233521.png)
![1-(3-acetylphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4233522.png)

![N-isopropyl-3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4233550.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4233551.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorobenzyl)-3-isopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4233555.png)